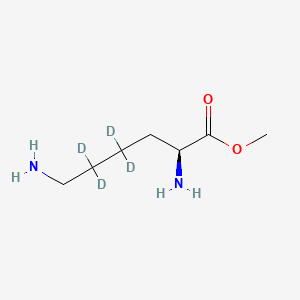
L-Lysine-d4 Methyl Ester Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine-d4 Methyl Ester Dihydrochloride: is a deuterated form of L-Lysine Methyl Ester Dihydrochloride. It is a derivative of the essential amino acid L-Lysine, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-d4 Methyl Ester Dihydrochloride typically involves the esterification of L-Lysine with methanol in the presence of an acid catalyst, followed by the introduction of deuterium. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Acid catalysts such as hydrochloric acid are commonly used.
Solvents: Methanol is used as the solvent for the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: L-Lysine-d4 Methyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products:
Oxidation Products: Keto derivatives of L-Lysine.
Reduction Products: L-Lysine or its derivatives.
Substitution Products: Various functionalized lysine derivatives.
Applications De Recherche Scientifique
L-Lysine-d4 Methyl Ester Dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace lysine metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical research.
Industry: Utilized in the production of cationic surfactants and hydrogels for various industrial applications
Mécanisme D'action
The mechanism of action of L-Lysine-d4 Methyl Ester Dihydrochloride involves its incorporation into biological systems where it mimics the behavior of natural L-Lysine. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound interacts with various molecular targets, including enzymes and proteins, influencing pathways related to amino acid metabolism and protein synthesis.
Comparaison Avec Des Composés Similaires
L-Lysine Methyl Ester Dihydrochloride: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
L-Arginine Methyl Ester Dihydrochloride: Another amino acid ester with different biological properties.
L-Threonine Methyl Ester Hydrochloride: Used in biochemical research with distinct functional groups.
Uniqueness: L-Lysine-d4 Methyl Ester Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and quantification are required .
Propriétés
Formule moléculaire |
C7H16N2O2 |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2 |
Clé InChI |
KPNBUPJZFJCCIQ-ILLLFLQQSA-N |
SMILES isomérique |
[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CN |
SMILES canonique |
COC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


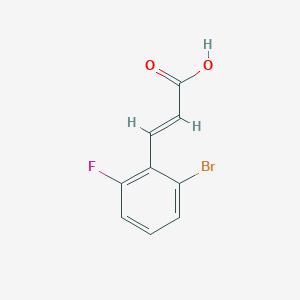
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
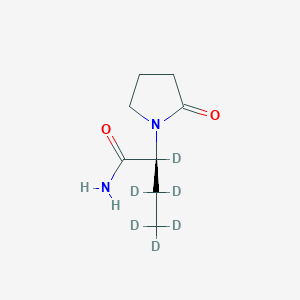
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

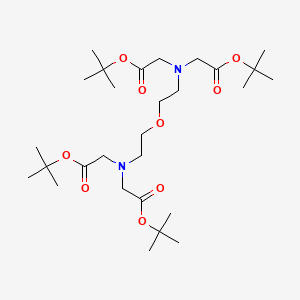
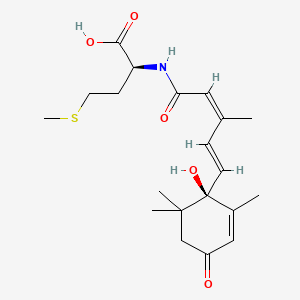
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
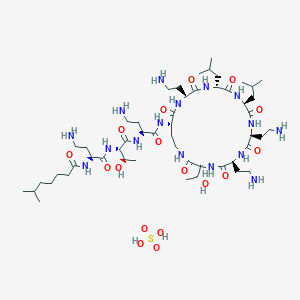
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
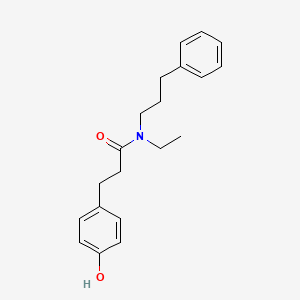
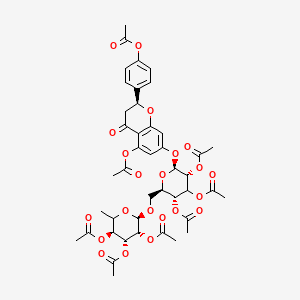
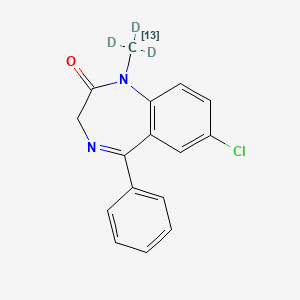
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
